2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide
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Overview
Description
2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide is a chemical compound known for its selective beta-adrenergic receptor antagonist properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide involves the reaction of 2-butyl-5-nitrobenzofuran with 4-[3-(dibutylamino)propoxy]benzoyl chloride hydrochloride in an organic phase composed of one or more solvents chosen from halogenated or nonhalogenated hydrocarbons . The reaction conditions typically include maintaining a specific temperature and pressure to ensure the desired product is formed efficiently.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents, with adjustments made to optimize yield and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent choice, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
Cardiovascular Research: It has shown beneficial effects on heart function and blood pressure regulation.
Cancer Research: The compound has been shown to inhibit the growth and proliferation of cancer cells.
Other Applications: It has also been explored for its anti-inflammatory effects and potential use in treating various inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide involves its ability to selectively block beta-adrenergic receptors in the body. These receptors mediate the effects of stress hormones such as adrenaline, which can have harmful effects on the body’s cells. By blocking these receptors, the compound can protect cells from the damaging effects of stress hormones and improve overall cellular function.
Comparison with Similar Compounds
Similar Compounds
2-[4-(dibutylamino)-2-hydroxybenzoyl]benzoic acid: This compound shares similar structural features and has been studied for its photoluminescent properties.
2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)-5-nitrobenzofuran hydrochloride: Another compound with similar functional groups, used in different applications.
Uniqueness
2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide is unique due to its selective beta-adrenergic receptor antagonist properties, making it particularly useful in cardiovascular and cancer research. Its ability to block the effects of stress hormones sets it apart from other similar compounds.
Properties
IUPAC Name |
2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3/c1-3-5-16-26(17-6-4-2)18-21(27)19-29-23-15-11-10-14-22(23)24(28)25-20-12-8-7-9-13-20/h7-15,21,27H,3-6,16-19H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEUATCQTSNAIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(COC1=CC=CC=C1C(=O)NC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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